N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6-8(11)4-5-9(12-6)13-10(14)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOCPODDUGDTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Amino-5-methylpyridine
The amine intermediate is commonly synthesized via selective bromination of 2-amino-5-methylpyridine. N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (e.g., AIBN) achieves regioselective bromination at the 6-position.
-
Dissolve 2-amino-5-methylpyridine (10.0 g, 82.6 mmol) in CCl₄ (150 mL).
-
Add NBS (14.7 g, 82.6 mmol) and AIBN (0.27 g, 1.65 mmol).
-
Reflux at 75°C for 4 h under N₂.
-
Filter and concentrate; purify via flash chromatography (hexane/EtOAc).
Alternative Routes
-
Nitro Reduction : 5-Bromo-6-methyl-2-nitropyridine can be reduced using SnCl₂/HCl or catalytic hydrogenation (Pd/C, H₂).
-
Cross-Coupling : Suzuki-Miyaura coupling of 2-amino-5-bromopyridine with methylboronic acids (Pd catalysts).
Amide Bond Formation
Acylation with Cyclopropanecarbonyl Chloride
The most direct method involves reacting 5-bromo-6-methylpyridin-2-amine with cyclopropanecarbonyl chloride in the presence of a base.
-
Dissolve 5-bromo-6-methylpyridin-2-amine (1.0 g, 5.34 mmol) in dry DCM (20 mL).
-
Add Et₃N (1.6 mL, 11.7 mmol) and cyclopropanecarbonyl chloride (0.62 mL, 6.41 mmol) dropwise at 0°C.
-
Stir at room temperature for 12 h.
-
Quench with H₂O, extract with DCM, dry (Na₂SO₄), and concentrate.
Coupling Reagent-Mediated Synthesis
For acid-sensitive substrates, coupling agents like EDCl/HOBt or HATU are preferred.
-
Mix cyclopropanecarboxylic acid (0.5 g, 5.8 mmol) with EDCl (1.34 g, 7.0 mmol) and HOBt (0.94 g, 7.0 mmol) in DMF (15 mL).
-
Add 5-bromo-6-methylpyridin-2-amine (1.1 g, 5.8 mmol) and DIPEA (2.0 mL, 11.6 mmol).
-
Stir at 25°C for 24 h.
-
Purify via silica gel chromatography (hexane/EtOAc 3:1).
Optimization and Challenges
Regioselectivity in Bromination
Over-bromination is mitigated by controlling stoichiometry (1:1 NBS:substrate) and reaction time. Radical inhibitors (e.g., BHT) may improve selectivity.
Stability of Intermediate Amine
5-Bromo-6-methylpyridin-2-amine is hygroscopic; storage under N₂ at –20°C is recommended.
Solvent and Base Selection
-
Solvents : DCM and THF yield higher purity than DMF due to easier removal.
-
Bases : Et₃N outperforms NaHCO₃ in minimizing side reactions (e.g., N-oxide formation).
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Acylation (acyl chloride) | DCM, Et₃N, 25°C, 12 h | 85–90% | >95% | High |
| EDCl/HOBt Coupling | DMF, DIPEA, 24 h | 78–82% | 90–93% | Moderate |
| HATU-Mediated Coupling | DMF, 6 h | 80–85% | 95% | Low (costly) |
Industrial-Scale Considerations
-
Cost Efficiency : Acyl chloride method is preferred for large-scale production due to lower reagent costs.
-
Safety : Exothermic reactions require controlled addition of acyl chlorides.
-
Purification : Crystallization from EtOAc/hexane (1:3) achieves >99% purity.
Emerging Approaches
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the cyclopropane moiety.
Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Bromine (Br) and methyl (Me) groups on the pyridine ring in the target compound contrast with fluorophenoxy (e.g., ) or cyanophenyl (e.g., ) groups in analogs. These modifications alter electronic properties and steric bulk, influencing target selectivity. For instance, fluorophenoxy derivatives exhibit c-Met inhibition, while cyanophenyl analogs show dual kinase activity .
- Heterocycle Replacement : Replacing pyridine with thiazole () reduces molecular weight but eliminates pyridine-specific interactions critical for kinase binding .
Physicochemical Properties
- Lipophilicity: The bromine atom in the target compound increases lipophilicity (clogP ~2.5 estimated) compared to cyano-substituted analogs (clogP ~1.8 for Compound 22) . This may enhance membrane permeability but reduce aqueous solubility.
Biological Activity
N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a bromine atom at the 5th position and a methyl group at the 6th position, along with a cyclopropanecarboxamide moiety. Its molecular formula is .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the bromine and methyl groups on the pyridine ring significantly influences its binding affinity and selectivity towards various molecular targets.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : It can interact with receptors to modulate their activity, potentially influencing signaling pathways related to inflammation and cell proliferation.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Research has shown that this compound may possess anticancer activity. In vitro assays revealed that it can induce apoptosis in cancer cell lines, which is critical for developing new cancer therapies. The mechanism involves the activation of caspases, leading to programmed cell death .
Case Studies
- Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups .
- Antimicrobial Efficacy : Another study focused on the compound's antimicrobial properties, testing it against Gram-positive and Gram-negative bacteria. The findings showed that it had a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic pathways for N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a brominated pyridine derivative (e.g., 5-bromo-6-methylpyridin-2-amine) with a cyclopropanecarboxylic acid derivative. Key steps include:
- Amide bond formation : Use coupling reagents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or dichloromethane) under inert atmosphere .
- Bromination control : Optimize bromine equivalents and reaction time to avoid over-substitution, monitored via TLC or HPLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield and purity (>95%) .
Q. How is the compound characterized analytically, and what spectroscopic techniques are critical?
- NMR spectroscopy : H and C NMR confirm cyclopropane ring integrity (e.g., δ ~1.0–2.0 ppm for cyclopropane protons) and bromine/methyl substitution on the pyridine ring .
- HRMS : Validates molecular weight (e.g., calculated for CHBrNO: 283.02 g/mol) with <2 ppm error .
- X-ray crystallography : Resolves bond angles (e.g., cyclopropane C-C-C ~60°) and intermolecular interactions .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Kinase inhibition screening : Test against kinases (e.g., GSK-3β or IKK2) using fluorescence polarization assays, with IC values in nanomolar range as benchmarks .
- Antiparasitic activity : Assess against Trypanosoma cruzi via cell viability assays (e.g., resazurin-based) at concentrations ≤10 µM .
- Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How do structural modifications influence its biological activity and selectivity?
- Pyridine substitution : Bromine at C5 enhances electrophilicity for covalent binding, while methyl at C6 improves steric hindrance, reducing off-target effects .
- Cyclopropane ring : Rigidity enhances metabolic stability but may limit solubility; substituents like trifluoromethyl improve membrane permeability .
- SAR studies : Compare derivatives (e.g., replacing Br with Cl or CF) using molecular docking to identify critical binding residues (e.g., ATP-binding pockets) .
Q. What computational methods are used to predict its pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME calculate logP (~2.5), topological polar surface area (~50 Ų), and blood-brain barrier permeability (low) .
- Molecular dynamics simulations : Model ligand-receptor binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
- QM/MM studies : Analyze electronic interactions (e.g., charge transfer between Br and kinase catalytic lysine) .
Q. How can contradictory data in biological assays be resolved?
- Dose-response validation : Replicate assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC reproducibility .
- Off-target profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 knockout models to identify confounding targets .
- Solvent effects : Test DMSO tolerance (<1% v/v) to rule out artifactual inhibition .
Q. What strategies improve synthetic yield while minimizing impurities?
- Catalytic optimization : Transition from EDCI to BOP-Cl reduces racemization in amide coupling .
- Microwave-assisted synthesis : Shorten reaction time (e.g., 30 min vs. 12 h) for cyclopropane formation, improving yield by 15–20% .
- In-line analytics : Use PAT tools (e.g., ReactIR) to monitor intermediate stability and adjust pH/temperature dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
